Cas no 24044-87-9 (Methyl (1,3-benzothiazol-2-ylthio)acetate)
Methyl (1,3-benzothiazol-2-ylthio)acetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2-(2-benzothiazolylthio)-, methyl ester
- BB 0261471
- benzothiazol-2-ylsulfanyl-acetic acid methyl ester
- CTK8E6009
- methyl (1,3-benzothiazol-2-ylsulfanyl)acetate
- methyl 2-(acetylamino)-2-(dimethylphosphoryl)acetate
- METHYL 2-ACETAMIDO-2-(DIMETHOXYPHOSPHORYL)ACETATE
- methyl benzothiazolyl-2-thioacetate
- METHYL-2-N-(ACETYLAMINO)-DIMETHYL PHOSPHONO ACETATE
- S)-methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
- Trimethyl a-(acetamido)phosphonoacetate
- Methyl 2-(benzo[d]thiazol-2-ylthio)acetate
- 24044-87-9
- Methyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
- HMS1677F14
- SCHEMBL10759434
- NSC85744
- methyl (1,3-benzothiazol-2-ylthio)acetate
- NSC-85744
- (Benzothiazol-2-ylsulfanyl)-acetic acid methyl ester
- LS-07369
- AKOS000593529
- MFCD00450392
- DTXSID40946892
- Methyl2-(benzo[d]thiazol-2-ylthio)acetate
- methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
- CS-0314178
- Methyl (1,3-benzothiazol-2-ylthio)acetate
-
- MDL: MFCD00450392
- Inchi: 1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3
- InChI Key: FJIFGGQHUVANGE-UHFFFAOYSA-N
- SMILES: S1C(=NC2C=CC=CC1=2)SCC(=O)OC
Computed Properties
- Exact Mass: 239.00757
- Monoisotopic Mass: 239.007
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 92.7Ų
Experimental Properties
- Density: 1.37
- Boiling Point: 361.3°Cat760mmHg
- Flash Point: 172.3°C
- Refractive Index: 1.658
- PSA: 39.19
- LogP: 2.56140
Methyl (1,3-benzothiazol-2-ylthio)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M237200-500mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 500mg |
$ 235.00 | 2022-06-04 | ||
| TRC | M237200-1000mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 1g |
$ 390.00 | 2022-06-04 | ||
| TRC | M237200-2000mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 2g |
$ 615.00 | 2022-06-04 | ||
| abcr | AB414136-500 mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 500MG |
€165.80 | 2023-02-19 | ||
| abcr | AB414136-1 g |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 1g |
€197.30 | 2023-04-24 | ||
| Chemenu | CM515477-1g |
Methyl 2-(benzo[d]thiazol-2-ylthio)acetate |
24044-87-9 | 97% | 1g |
$132 | 2023-01-01 | |
| Chemenu | CM515477-5g |
Methyl 2-(benzo[d]thiazol-2-ylthio)acetate |
24044-87-9 | 97% | 5g |
$785 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1252819-250mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 98% | 250mg |
$520 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1252819-100mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 98% | 100mg |
$325 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1252819-1g |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 98% | 1g |
$2245 | 2024-06-06 |
Methyl (1,3-benzothiazol-2-ylthio)acetate Suppliers
Methyl (1,3-benzothiazol-2-ylthio)acetate Related Literature
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Methyl (1,3-benzothiazol-2-ylthio)acetate
Methyl (1,3-benzothiazol-2-ylthio)acetate: A Comprehensive Overview
Methyl (1,3-benzothiazol-2-ylthio)acetate (CAS No. 24044-87-9) is a versatile organic compound with a wide range of applications in the fields of pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique molecular structure, which includes a benzothiazole moiety and an ester functional group. The combination of these structural features endows Methyl (1,3-benzothiazol-2-ylthio)acetate with a variety of chemical properties that make it an essential reagent in various synthetic processes.
The chemical formula of Methyl (1,3-benzothiazol-2-ylthio)acetate is C10H10NOS2. Its molecular weight is 218.31 g/mol. The compound is a white to off-white crystalline solid at room temperature and has a melting point of approximately 65-67°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but has limited solubility in water.
In the realm of pharmaceutical research, Methyl (1,3-benzothiazol-2-ylthio)acetate has gained significant attention due to its potential as an intermediate in the synthesis of various bioactive compounds. Recent studies have explored its role in the development of novel drugs for the treatment of neurological disorders, cancer, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 highlighted the use of Methyl (1,3-benzothiazol-2-ylthio)acetate as a key intermediate in the synthesis of a new class of antiviral agents with potent activity against influenza viruses.
The benzothiazole moiety present in Methyl (1,3-benzothiazol-2-ylthio)acetate is known for its biological activity and has been extensively studied for its potential therapeutic applications. This functional group can exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. The ester functional group, on the other hand, can be readily hydrolyzed under certain conditions to yield the corresponding carboxylic acid or alcohol derivatives. This property makes Methyl (1,3-benzothiazol-2-ylthio)acetate an attractive starting material for further chemical modifications and derivatization reactions.
In addition to its pharmaceutical applications, Methyl (1,3-benzothiazol-2-ylthio)acetate has found utility in materials science and polymer chemistry. The compound can be used as a building block for the synthesis of functional polymers with unique optical and electronic properties. For example, researchers at the University of California have reported the use of Methyl (1,3-benzothiazol-2-ylthio)acetate as a monomer unit in the preparation of conjugated polymers for organic photovoltaic devices. These polymers exhibit excellent charge transport properties and have shown promising performance in solar cell applications.
The synthetic versatility of Methyl (1,3-benzothiazol-2-ylthio)acetate is further enhanced by its reactivity towards various nucleophiles and electrophiles. It can undergo substitution reactions at the thioether sulfur atom or the ester carbonyl carbon atom to form a wide range of derivatives. These reactions are often carried out under mild conditions and can be easily controlled to achieve high yields and selectivities. This makes Methyl (1,3-benzothiazol-2-ylthio)acetate an ideal choice for researchers working on complex molecule synthesis.
Safety considerations are crucial when handling any chemical compound. While Methyl (1,3-benzothiazol-2-ylthio)acetate is generally considered safe under normal laboratory conditions, it is important to follow standard safety protocols to ensure safe handling and storage. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn when working with this compound. Additionally, it should be stored in a cool, dry place away from direct sunlight and incompatible materials.
In conclusion, Methyl (1,3-benzothiazol-2-ylthio)acetate (CAS No. 24044-87-9) is a valuable compound with diverse applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and versatile reactivity make it an essential reagent for researchers working on the development of new drugs and advanced materials. As ongoing research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow even further.
24044-87-9 (Methyl (1,3-benzothiazol-2-ylthio)acetate) Related Products
- 24053-00-7(benzothiazole, 2-[(2-methoxyethyl)thio]- (7ci,8ci))
- 6103-82-8(propan-2-yl (1,3-benzothiazol-2-ylsulfanyl)acetate)
- 76151-78-5(Acetic acid, (2-benzothiazolylthio)-, 2-chloroethyl ester)
- 2532-53-8(Acetic acid, (2-benzothiazolylthio)-, potassium salt)
- 24044-88-0(ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate)
- 112923-13-4((Benzothiazol-2-ylthio)acetic acid sodium salt)
- 6295-57-4(2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid)
- 64036-42-6(2-Benzothiazoleaceticacid, mercapto-, ethyl ester (9CI))
- 876070-47-2(Propanoic acid, 2-(2-benzothiazolylthio)-, ethyl ester, (2R)-)
- 349445-18-7(benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate)